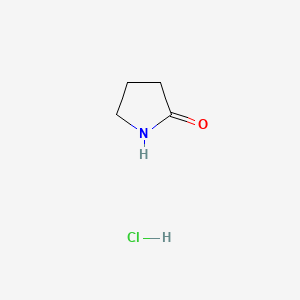

2-Pyrrolidinone, hydrochloride

Description

Significance of Lactam Systems in Contemporary Chemical Science

Lactams, which are cyclic amides, are fundamental structural motifs in the field of chemical science. scbt.comyoutube.com Their importance stems from their presence in a wide array of natural products and synthetically developed molecules. The ring size of lactams is a key feature, denoted by Greek letters (α, β, γ, δ), which influences their chemical reactivity and stability. youtube.com For instance, the high ring strain in smaller lactams, such as β-lactams, makes them susceptible to ring-opening reactions, a property that has been extensively utilized in organic synthesis. nih.gov

In materials science, lactams are crucial precursors for the synthesis of high-performance polymers. A notable example is ε-caprolactam, a seven-membered lactam, which is the monomer for Nylon-6, a widely used synthetic polymer. youtube.com The stability and reactivity of lactams also make them valuable in catalysis and in the study of biodegradation for developing sustainable materials. scbt.com Furthermore, they serve as essential intermediates in organic synthesis, enabling the creation of complex molecular structures. scbt.com

Overview of Pyrrolidinone Derivatives in Academic Research

Pyrrolidinone, a five-membered lactam, and its derivatives are a significant class of heterocyclic compounds that have been the subject of extensive academic research for several decades. researchgate.netnih.gov This interest is largely due to their versatile chemical nature and their presence in numerous biologically active compounds. researchgate.netresearchgate.net The pyrrolidinone nucleus is considered a valuable lead structure in the design of new therapeutic agents. researchgate.net

Research has demonstrated that pyrrolidinone derivatives possess a wide spectrum of biological activities. researchgate.netwisdomlib.org The initial focus of research was on their nootropic effects, a term coined to describe the enhancement of learning and memory. nih.gov Over time, the scope of investigation has broadened to include their potential applications in other areas. nih.govepfl.ch The development of various synthetic methodologies for pyrrolidinone derivatives has further expanded their applications in medicinal chemistry. researchgate.netresearchgate.net A variety of these derivatives have been synthesized and studied for their potential therapeutic effects. researchgate.net

Specific Research Focus on 2-Pyrrolidinone (B116388), Hydrochloride: Current Perspectives

2-Pyrrolidinone, the simplest γ-lactam, is a colorless liquid or crystalline solid that is soluble in water and a variety of organic solvents. hmdb.cachemicalbook.comwikipedia.org It is the lactam formed from the intramolecular condensation of gamma-aminobutyric acid (GABA). chemicalbook.comnih.gov In industrial settings, 2-pyrrolidinone is used as a high-boiling, non-corrosive polar solvent. hmdb.ca It also serves as an intermediate in the production of various chemicals, including the precursor for polyvinylpyrrolidone. wikipedia.org

The hydrochloride salt of 2-pyrrolidinone, "2-Pyrrolidinone, hydrochloride," enhances the compound's solubility in water and its stability. cymitquimica.com This salt form is a subject of research due to its potential applications as an intermediate in the synthesis of more complex molecules. cymitquimica.com The presence of the hydrochloride suggests it can act as a proton donor, which is relevant in the context of acid-base chemistry. cymitquimica.com

Current research on 2-pyrrolidinone and its derivatives, including the hydrochloride salt, continues to explore their synthetic utility and potential applications. For instance, new methods for synthesizing substituted 2-pyrrolidones are continuously being developed, highlighting the ongoing interest in this class of compounds. mdpi.com The chemical properties of this compound, such as its molecular weight and formula, are well-documented and provide a basis for its use in further research and development. nih.gov

Chemical Data of this compound

| Property | Value | Source |

| IUPAC Name | pyrrolidin-2-one;hydrochloride | nih.gov |

| Molecular Formula | C4H8ClNO | nih.gov |

| Molecular Weight | 121.56 g/mol | nih.gov |

| CAS Number | 63886-26-0 | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

63886-26-0 |

|---|---|

Molecular Formula |

C4H8ClNO |

Molecular Weight |

121.56 g/mol |

IUPAC Name |

pyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C4H7NO.ClH/c6-4-2-1-3-5-4;/h1-3H2,(H,5,6);1H |

InChI Key |

RASPWLYDBYZRCR-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NC1.Cl |

Canonical SMILES |

C1CC(=O)NC1.Cl |

Other CAS No. |

63886-26-0 |

Related CAS |

616-45-5 (Parent) |

Synonyms |

2-pyrrolidinone 2-pyrrolidone 2-pyrrolidone, (18)O-labeled 2-pyrrolidone, 5-(14)C-labeled 2-pyrrolidone, aluminum salt 2-pyrrolidone, cerium salt 2-pyrrolidone, hydrobromide 2-pyrrolidone, hydrochloride 2-pyrrolidone, hydrotribromide 2-pyrrolidone, lithium salt 2-pyrrolidone, potassium salt 2-pyrrolidone, rubidium salt 2-pyrrolidone, sodium salt |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pyrrolidinone, Hydrochloride and Its Derivatives

Diverse Synthetic Routes to the 2-Pyrrolidinone (B116388) Core

The fundamental assembly of the 2-pyrrolidinone ring can be achieved through several powerful synthetic approaches, including multicomponent reactions, classical lactamization strategies, and advanced asymmetric methods for controlling stereochemistry.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular architectures in a single step from three or more starting materials. rsc.orgresearchgate.net They are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. nih.gov

The Ugi four-component reaction (U-4CR) is a prominent MCR utilized for the synthesis of N-substituted pyrrolidinones. nih.gov This reaction typically involves an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. nih.gov For instance, resin-bound glutamic acid has been successfully employed in a solid-phase Ugi reaction to produce a variety of N-substituted pyrrolidinones. nih.govacs.org The use of a polymer support facilitates purification and allows for the creation of large compound libraries. nih.gov A one-pot, two-step protocol has also been developed for the synthesis of bis-pyrrolidinone tetrazoles via an Ugi-azide reaction. nih.gov

The Passerini reaction is another important MCR that has been adapted for the synthesis of pyrrolidinone derivatives. sci-hub.seacs.org This reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound. rloginconsulting.com Enols, for the first time, have been utilized in a Passerini-type condensation with aldehydes and isocyanides to selectively afford 3-substituted pyrrolidinones. sci-hub.se The reaction mechanism is believed to proceed through an α-addition of the enol and aldehyde to the isocyanide, followed by an intramolecular rearrangement. acs.org

| MCR Type | Key Reactants | Product Feature | Reference |

| Ugi-4CR | Amine, Carboxylic Acid, Carbonyl, Isocyanide | N-Substituted Pyrrolidinones | nih.govacs.org |

| Ugi-Azide | Keto-ester, Amine, Isocyanide, Azide | Bis-pyrrolidinone Tetrazoles | nih.gov |

| Enol-Passerini | Enol, Aldehyde, Isocyanide | 3-Substituted Pyrrolidinones | sci-hub.se |

Lactamization Strategies

Lactamization, the intramolecular cyclization of an amino acid, is a fundamental and widely used method for the synthesis of lactams, including 2-pyrrolidinone.

A classic example is the lactamization of gamma-aminobutyric acid (GABA) , which upon intramolecular condensation, forms the 2-pyrrolidinone ring. nih.gov Strong acids can catalyze the hydrolysis of 2-pyrrolidinone back to GABA.

Reductive amination of levulinic acid or its esters provides another versatile route to N-substituted-5-methyl-2-pyrrolidones. researchgate.netresearchgate.netgoogle.com This process typically involves the reaction of levulinic acid with a primary amine to form an imine intermediate, which is then hydrogenated and subsequently cyclizes. researchgate.net Various catalysts, including iridium-polyvinylpyrrolidone (Ir-PVP), have been shown to be effective for this transformation. rsc.org

The cyclization of unsaturated amides also serves as a pathway to the pyrrolidinone core. Furthermore, a one-pot enantioselective protocol has been developed that combines an organocatalytic conjugate addition of nitroalkanes to isatin-derived α-trifluoromethyl acrylates with a reductive lactamization process to yield highly functionalized 2-pyrrolidinone derivatives. acs.orgacs.org

Asymmetric Synthesis and Chiral Induction Approaches

The control of stereochemistry is paramount in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Consequently, significant effort has been dedicated to the development of asymmetric methods for the synthesis of chiral 2-pyrrolidinone derivatives.

One successful strategy involves a palladium-catalyzed asymmetric synthesis that creates 2-pyrrolidinones with a quaternary stereocenter at the 3-position. rsc.org This reaction utilizes a newly developed chiral phosphoramidite (B1245037) ligand to achieve high enantioselectivity. rsc.org

Another approach is the one-pot enantioselective synthesis of 2-pyrrolidinone derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter at the 4-position. acs.orgacs.orgresearchgate.net This method employs an organocatalytic conjugate addition followed by a reductive lactamization, achieving high yields and excellent stereoselectivities. acs.orgacs.org Bifunctional organocatalysts, particularly those with a squaramide scaffold, have proven to be highly effective in this transformation. acs.org

The intramolecular aza-Michael reaction has also been effectively utilized in the asymmetric synthesis of functionalized pyrrolidines. whiterose.ac.uk The use of a chiral phosphoric acid as a catalyst can induce high enantioselectivity in the cyclization of a protected amine onto an α,β-unsaturated thioester. whiterose.ac.uk

Functionalization and Derivatization of the 2-Pyrrolidinone Framework

Once the 2-pyrrolidinone core is assembled, its properties can be further tuned through functionalization at various positions on the ring.

Regioselective Functionalization at Nitrogen (N-substitution)

The nitrogen atom of the 2-pyrrolidinone ring is a common site for modification. The hydrogen on the nitrogen can be readily replaced through various N-alkylation reactions. These reactions often employ alkyl halides or sulfates in the presence of a base. tandfonline.com However, N-alkylation can be challenging for 5-substituted 2-pyrrolidinones. tandfonline.com Interestingly, the presence of an alkoxymethyl group at the C5 position has been shown to facilitate N-alkylation through a neighboring group effect. tandfonline.com N-ethyl-2-pyrrolidinone substitution has been shown to enhance the binding affinity of certain compounds to human serum albumin. nih.gov

N-arylation of 2-pyrrolidinone is another important transformation, often achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann-Goldberg amidation. nih.govnih.gov Mechanistic studies have provided insights into the factors controlling the catalyst activity in these reactions. nih.gov

| Functionalization | Reagents | Key Feature | Reference |

| N-Alkylation | Alkyl halides, Sulfates | Introduction of alkyl groups | tandfonline.com |

| N-Arylation | Aryl iodides, Copper catalyst | Introduction of aryl groups | nih.govnih.gov |

Selective Functionalization at Carbon Centers (e.g., C-3, C-4, C-5)

Functionalization at the carbon centers of the 2-pyrrolidinone ring allows for the introduction of a wide range of substituents, further diversifying the chemical space of these compounds.

Functionalization at the C-3 position can be achieved through various methods. For instance, a palladium-catalyzed asymmetric synthesis allows for the creation of a quaternary stereocenter at this position. rsc.org Additionally, enol-Passerini reactions have been developed for the selective introduction of peptidic or pseudo-peptidic groups at C-3. sci-hub.se

The C-4 position can also be selectively modified. Acyl or aroyl groups can be introduced at the 4-position of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via three-component reactions. nih.gov Furthermore, a one-pot enantioselective synthesis has been developed to create a trifluoromethylated all-carbon quaternary stereocenter at the C-4 position. acs.orgacs.org

Functionalization at the C-5 position is also a key strategy. For example, 5-substituted 2-pyrrolidinones can be prepared, although their subsequent N-alkylation can be challenging. tandfonline.com The presence of an alkoxymethyl group at C5, however, can facilitate further reactions. tandfonline.com

Stereoselective Derivatization and Enantiopure Synthesis

The development of stereoselective and enantiopure synthetic routes to 2-pyrrolidinone derivatives is paramount for accessing specific biologically active isomers. A variety of strategies have been employed to achieve high levels of stereocontrol.

One notable approach involves the use of chiral starting materials. For instance, S-pyroglutamic acid, a naturally occurring chiral synthon, serves as a versatile starting point for the synthesis of a new class of optically active 2-pyrrolidinones. mdpi.comnih.gov This method allows for the introduction of various substituents at the 1- and 5-positions of the 2-pyrrolidinone ring while retaining the absolute configuration of the original chiral center. nih.gov The synthesis of all four stereoisomers of carbapenam-3-carboxylic acid methyl ester has been accomplished through the retro-Dieckmann reaction of N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester, yielding enantiopure cis- and trans-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters. unirioja.es

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidinone derivatives. For example, an organocatalytic asymmetric Michael reaction has been developed for the one-step introduction of a cyclopropane (B1198618) ring and two different nitrogen-containing functional groups into the target compounds with good yields and moderate to excellent enantio- and diastereoselectivities. researchgate.net Furthermore, N-Heterocyclic Carbene (NHC)-catalyzed radical tandem cyclization offers a practical and facile route to highly functionalized 2-pyrrolidinones. researchgate.net

Other stereoselective methods include intramolecular radical cyclization, which has been used to form key intermediates in the synthesis of GABA analogues. researchgate.net Additionally, the synthesis of enantiopure trans-2,5-disubstituted pyrrolidines has been achieved through a two-step methodology involving the reaction of a bistriflate with trilithiated species of chiral building blocks, followed by reductive desulfonylation. acs.org A complete diastereoselective iron-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes provides another efficient route to enantiopure trans-2,5-disubstituted pyrrolidines. csic.es

Biocatalytic approaches are also gaining traction. Highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters have been synthesized stereoselectively using a laccase from Myceliophthora thermophila. researchgate.net The enzyme catalyzes the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Methods for 2-Pyrrolidinone Derivatives

| Method | Key Features | Starting Materials | Stereocontrol |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules. | S-pyroglutamic acid | Retention of configuration. nih.gov |

| Retro-Dieckmann Reaction | Stereodivergent synthesis of cis and trans isomers. | N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester | High enantiopurity. unirioja.es |

| Organocatalytic Michael Addition | One-step introduction of multiple functional groups. | Cyclopropylacetaldehyde derivatives, nitro olefins | Moderate to excellent enantio- and diastereoselectivity. researchgate.net |

| NHC-Catalyzed Radical Cyclization | Facile construction of highly functionalized pyrrolidinones. | Radical precursors | Not specified. researchgate.net |

| Intramolecular Radical Cyclization | Forms key intermediates for complex molecules. | Not specified | Stereoselective. researchgate.net |

| Biocatalysis | Utilizes enzymes for stereoselective transformations. | Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | High stereoselectivity. researchgate.net |

| Iron-Catalyzed Hydroamination/Cyclization | Diastereoselective synthesis of trans-2,5-disubstituted pyrrolidines. | α-substituted amino alkenes | Complete diastereoselectivity. csic.es |

Green Chemistry Principles in 2-Pyrrolidinone Synthesis

The integration of green chemistry principles into the synthesis of 2-pyrrolidinone and its derivatives is crucial for developing environmentally benign and sustainable chemical processes. mlsu.ac.inwjarr.com Key areas of focus include the use of alternative energy sources, catalyst- and solvent-free conditions, and maximizing atom economy.

Ultrasound irradiation has proven to be a valuable tool in organic synthesis, offering numerous advantages over conventional heating methods. tandfonline.comtandfonline.com Sonochemistry can accelerate reactions, improve yields, and enhance selectivity, often under milder conditions. rsc.orgmdpi.com In the context of 2-pyrrolidinone synthesis, ultrasound has been successfully employed in one-pot, multi-component reactions. For example, the synthesis of 2-pyrrolidinon-3-olates has been achieved with high yields and significantly reduced reaction times (less than 40 minutes compared to 48 hours with conventional methods) using a Co3O4@SiO2 core-shell nanocomposite as a catalyst under ultrasonic irradiation. tandfonline.comtandfonline.com The use of ultrasound not only accelerates the reaction but also improves the yield by 10-25%. tandfonline.comtandfonline.com

Another green approach involves the ultrasound-promoted synthesis of substituted 3-pyrrolin-2-ones using citric acid as a biodegradable catalyst in an environmentally friendly solvent like ethanol. rsc.org This method features a clean reaction profile, easy work-up, excellent yields, and short reaction times. rsc.org The mechanism involves the formation, growth, and collapse of bubbles in the liquid, creating localized high temperatures and pressures that enhance the reaction rate. rsc.org

Table 2: Ultrasound-Assisted Synthesis of 2-Pyrrolidinone Derivatives

| Reaction | Catalyst/Additive | Solvent | Key Advantages |

|---|---|---|---|

| Synthesis of 2-pyrrolidinon-3-olates | Co3O4@SiO2 nanocomposite | Ethanol/Water | High yields, short reaction time (<40 min), mild conditions. tandfonline.comtandfonline.com |

| Synthesis of substituted 3-pyrrolin-2-ones | Citric acid | Ethanol | Clean reaction, easy work-up, excellent yields, short reaction times. rsc.org |

| Synthesis of dispiroheterocycles | None | Ethanol | Mild conditions, good yields, short reaction times. doi.org |

The development of catalyst-free and solvent-free synthetic methods represents a significant step towards more sustainable chemical manufacturing. These approaches eliminate the need for potentially toxic and expensive catalysts and reduce the generation of solvent waste. nih.gov

A notable example is the efficient and green synthesis of novel 2-pyrrolidinone analogs through the reaction of various primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) via grinding under neat (solvent-free) conditions at room temperature. tandfonline.comresearchgate.net This protocol offers several benefits, including mild reaction conditions, the absence of a catalyst, economic viability, environmental friendliness, short reaction times (≤ 25 minutes), and good to high yields (68–94%). tandfonline.comresearchgate.net

Another catalyst- and solvent-free methodology involves the reductive amination of levulinic acid with different anilines using HBpin as the reducing agent. nih.gov This method provides an excellent route to various N-substituted pyrrolidones under metal-free conditions. nih.gov

Atom economy is a fundamental principle of green chemistry that emphasizes the design of synthetic methods to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.inwjarr.comrsc.org Multi-component reactions (MCRs) are particularly well-suited for achieving high atom economy as they combine three or more starting materials in a single step to form a product that contains all or most of the atoms of the reactants. rsc.org

The synthesis of highly substituted pyrrolidin-2-ones has been achieved through a four-component Ugi/5-endo-trig intramolecular radical cyclization reaction activated by ultrasound. researchgate.net This method demonstrates high atom economy and produces the final product in good to high yields. researchgate.net The use of β-cyclodextrin as a supramolecular catalyst in a water-ethanol solvent system for the one-pot, three-component synthesis of highly functionalized pyrrolidine-2-one derivatives is another example of a sustainable methodology. rsc.org This approach is metal-free and operates at room temperature, further enhancing its green credentials. rsc.org

Catalyst-Free and Solvent-Free Reaction Conditions

Salt Formation Strategies: The Role of Hydrochloride in Synthesis and Isolation

The formation of hydrochloride salts plays a critical role in the synthesis and purification of 2-pyrrolidinone derivatives. In many synthetic procedures, the final product is isolated as a hydrochloride salt to improve its stability, crystallinity, and ease of handling. tubitak.gov.tr

For example, in the synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine, the final product was precipitated as white crystals of the hydrochloride salt by treating the diethyl ether solution of the free base with dry hydrogen chloride. tubitak.gov.tr This facilitated the separation of the desired product from its structural isomer. tubitak.gov.tr Similarly, in the synthesis of enantiopure trans- and cis-2,5-disubstituted pyrrolidines, the final compound was treated with concentrated HCl in methanol (B129727) to afford the hydrochloride salt. acs.org

The use of a hydrochloride salt can also be strategic during the synthesis itself. For instance, in some reactions, triethylamine (B128534) is used to neutralize the HCl salt of a pyrrolidine-containing reactant to minimize the likelihood of partial hydrolysis. google.com In the synthesis of pyrrolopiperazine-2,6-diones, α-aminoester hydrochlorides are treated with potassium hydroxide (B78521) to generate the free amine in situ for the subsequent reaction. acs.org The formation of the dihydrochloride (B599025) salt of 2,4-diaminobutyric acid was employed to ensure its isolation from the reaction mixture. oregonstate.edu

Chemical Reactivity and Mechanistic Investigations of 2 Pyrrolidinone Systems

Exploration of Reaction Mechanisms Involving 2-Pyrrolidinone (B116388), Hydrochloride

The reactivity of 2-pyrrolidinone is characterized by the interplay of its amide functional group, which features both nucleophilic and electrophilic centers. The hydrochloride salt form influences this reactivity, particularly by protonating the molecule, which can affect the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.

The 2-pyrrolidinone ring system exhibits significant nucleophilic character, primarily at the nitrogen and carbonyl oxygen atoms. The lone pair of electrons on the nitrogen atom can participate in nucleophilic substitution and addition reactions. rsc.orgresearchgate.net Although it is a cyclic amide, the nitrogen atom is reactive and can be readily substituted. For instance, in the presence of a base which deprotonates the nitrogen, 2-pyrrolidinone can react with alkyl halides or dialkyl sulfates to yield N-alkyl pyrrolidones. chemicalbook.com The presence of a 5-alkoxymethyl group has been shown to facilitate this N-alkylation through anchimeric assistance, where the oxygen of the substituent is thought to stabilize the N-anion. tandfonline.com

The carbonyl group also partakes in nucleophilic reactions. The carbonyl oxygen can be O-alkylated, and it can participate in condensation reactions with alcohols and secondary amines. chemicalbook.com Furthermore, 2-pyrrolidinone can undergo addition reactions with aldehydes, such as formaldehyde, in the presence of a base to form N-hydroxyalkyl pyrrolidones. chemicalbook.com In some derivatives, the presence of an acyl group at the 4-position allows for nucleophilic addition reactions at the carbonyl of that acyl group with nucleophiles like hydroxylamine (B1172632). beilstein-journals.org

The table below summarizes key nucleophilic reactions involving 2-pyrrolidinone.

Table 1: Nucleophilic Reactions of 2-Pyrrolidinone Systems| Reaction Type | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., PhLi, KOH) | N-Alkyl-2-pyrrolidinone | chemicalbook.comtandfonline.com |

| Aldehyde Addition | Aldehyde (e.g., formaldehyde), Base | N-Hydroxyalkyl pyrrolidone | chemicalbook.com |

| Acetylene (B1199291) Addition | Acetylene, Potassium pyrrolidone catalyst | N-Vinylpyrrolidone (NVP) | |

| O-Alkylation | Alkylating agent | O-Alkyl-lactim | chemicalbook.com |

While the 2-pyrrolidinone ring is generally electron-rich and reactive towards electrophiles, specific sites on the molecule can act as electrophilic centers. The carbonyl carbon, due to the polarization of the C=O bond, is inherently electrophilic and susceptible to attack by nucleophiles. researchgate.net This electrophilicity is fundamental to reactions like hydrolysis and polymerization. chemicalbook.com

The Vilsmeier-Haack reaction provides an example of how a 2-pyrrolidinone derivative can generate a potent electrophile. The reaction of a substituted amide, such as N-methyl-2-pyrrolidinone (NMP), with phosphorus oxychloride (POCl₃) creates a substituted chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org This reagent is a strong electrophile that can react with electron-rich aromatic systems, like indole, to achieve formylation or acylation. wikipedia.orgijpcbs.comarkat-usa.org Studies have shown that terephthaloyl chloride (TPC) can react with NMP in a process similar to the Vilsmeier-Haack reaction, which deactivates the TPC and impacts polymerization processes. sioc-journal.cn

Furthermore, electrophilic substitution reactions can occur on the pyrrolidinone ring itself, particularly at the alpha-carbon position, after the formation of an enolate.

The lactam ring of 2-pyrrolidinone is susceptible to cleavage under both acidic and basic conditions. chemicalbook.com In the presence of strong acids or bases in an aqueous solution, 2-pyrrolidinone undergoes hydrolysis, where the amide bond is cleaved to open the ring, yielding 4-aminobutyric acid (GABA). chemicalbook.com This reaction is a classic example of amide hydrolysis.

The mechanism in acidic media involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule. libretexts.org This is followed by proton transfer and elimination of the amine to open the ring. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond. Ring-opening can also be initiated by other nucleophiles. For instance, N-methyl-2-pyrrolidone undergoes a reversible ring-opening reaction with sodium hydroxide to produce sodium N-methyl-4-aminobutanoate. organic-chemistry.org In some cases, excess water during syntheses involving 2-pyrrolidinone can lead to competing ring-opening side reactions.

Electrophilic Transformations

Tautomerism and Isomerization Studies in 2-Pyrrolidinone Derivatives

Tautomerism is a key feature of the 2-pyrrolidinone system. The molecule exists in a tautomeric equilibrium between the lactam (amide) form and the lactim (enolic) form, also known as pyrroline-2-ol. Computational studies have established that in both the gaseous phase and aqueous solution, the lactam tautomer is the most thermodynamically stable. However, the lactim tautomer, though less stable, plays a crucial role in the reactivity of the compound. For example, it is believed to be the participating species in complexation reactions with palladium(II) in aqueous solutions. The protonation of 2-pyrrolidinone has been shown to occur at the oxygen atom, which corresponds to the mesomeric displacement of electron density in the amide fragment.

Isomerization reactions are also significant in the synthesis and transformation of pyrrolidinone derivatives. For example, phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones is a method for synthesizing densely substituted chiral pyrrolidones. chemicalbook.com Similarly, oxindoles substituted with ω-amino chains can undergo isomerization to form various lactams, including 5-membered pyrrolidinone rings. chemicalbook.com In some multi-component reactions, the formation of pyrrolidinone derivatives proceeds through a pathway involving the tautomerization of imine intermediates into enamines, followed by cyclization.

Intermolecular Interactions and Self-Association Phenomena

The molecular structure of 2-pyrrolidinone, with its polar amide group, facilitates significant intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. semanticscholar.org These interactions are responsible for its physical properties, such as its high boiling point and miscibility with water. nih.gov

A primary phenomenon is the self-association of 2-pyrrolidinone molecules, particularly through the formation of hydrogen-bonded dimers. Computational studies using self-consistent reaction field (SCRF) theory have investigated this dimerization. The results indicate that a cyclic dimer, formed via two N-H···O=C hydrogen bonds, is more stable than an open-chain dimer in both the gas phase and in solution.

In the crystalline state of related compounds, these interactions are well-defined. For N-Methyl-2-pyrrolidone hydrochloride, crystallographic data reveals a key interionic O-H···Cl hydrogen bond linking the chloride anion to the protonated cation. sioc-journal.cn The cation itself has a shallow envelope conformation. sioc-journal.cn The packing in the crystal is further stabilized by intermolecular N-H···O hydrogen bonds. sioc-journal.cn These strong, directional interactions are critical in determining the supramolecular architecture of pyrrolidinone systems in the solid state.

Table 2: Crystallographic and Interaction Data for N-Methyl-2-pyrrolidone Hydrochloride

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Orthorhombic | sioc-journal.cn |

| Space Group | P2₁2₁2₁ | sioc-journal.cn |

| a (Å) | 6.1391 (2) | sioc-journal.cn |

| b (Å) | 8.9537 (2) | sioc-journal.cn |

| c (Å) | 12.5976 (4) | sioc-journal.cn |

| Hydrogen Bond (D-H···A) | O-H···Cl | sioc-journal.cn |

| H···A distance (Å) | 1.80 (4) | sioc-journal.cn |

| D···A distance (Å) | 2.8330 (14) | sioc-journal.cn |

| D-H···A angle (°) | 176 (3) | sioc-journal.cn |

Catalytic Applications and Role in Organic Transformations

2-Pyrrolidinone (B116388) Derivatives as Organocatalysts

Substituted chiral pyrrolidines are a prominent class of organocatalysts, valued for their ability to facilitate a wide array of asymmetric transformations. unibo.it The pyrrolidine (B122466) scaffold is a privileged structure in organocatalysis, and even minor modifications to its structure can lead to significant changes in reactivity and selectivity. acs.org This adaptability has enabled the design of highly specialized catalysts for reactions such as aldol (B89426) additions, Michael additions, and cycloadditions. unibo.itresearchgate.net

The development of chiral catalysts based on the 2-pyrrolidinone framework has been a major focus in asymmetric synthesis. acs.org These catalysts create a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other. This is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. bohrium.com

Researchers have successfully employed chiral pyrrolidine-based catalysts in various asymmetric reactions. For instance, chiral phosphoric acid has been used to catalyze the three-component 1,3-dipolar cycloaddition of 3-amino oxindoles, aldehydes, and nitroolefins to produce spiro[pyrrolidine-2,3′-oxindole] scaffolds with high yields and excellent stereoselectivity. rsc.org Similarly, chiral triamines that incorporate a pyrrolidine scaffold have been shown to be effective organocatalysts for asymmetric intramolecular aldol reactions. researchgate.net In some cases, a remarkable inversion of enantioselectivity was observed when a Brønsted acid was used as a co-catalyst. researchgate.net

The following table summarizes the performance of selected chiral 2-pyrrolidinone-derived catalysts in various asymmetric reactions.

| Catalyst Type | Reaction | Key Findings | Reference |

| Chiral Phosphoric Acid with 3-Amino Oxindoles | Asymmetric 1,3-Dipolar Cycloaddition | Synthesized spiro[pyrrolidine-2,3′-oxindoles] in high yields with excellent diastereo- and enantioselectivities. | rsc.org |

| Chiral Triamines with Pyrrolidine Scaffold | Asymmetric Intramolecular Aldol Reaction | Provided Wieland-Miescher ketone; enantioselectivity could be inverted with a Brønsted acid co-catalyst. | researchgate.net |

| (S)-Pyrrolidine Tetrazole | Asymmetric Crossed-Aldol Reaction | Catalyzed the reaction of aldehydes with isatin (B1672199) derivatives to yield chiral 3-substituted-3-hydroxy-oxindoles. | uevora.pt |

| Pyrrolidone-derived Enones | Palladium-catalyzed [4+2] Cycloaddition | Produced functionalized tetrahydropyran-fused spirocyclic scaffolds. | bohrium.com |

The amino acid L-proline, which contains a pyrrolidine ring, is one of the simplest and most effective organocatalysts. mdpi.com Its discovery as a catalyst for intermolecular aldol reactions in 2000 marked a significant milestone in the birth of modern asymmetric organocatalysis. unibo.itmdpi.com Since then, proline and a vast number of its derivatives have been extensively studied and applied in a multitude of asymmetric transformations, including Mannich reactions, Michael additions, and α-amination reactions. researchgate.netresearchgate.net

The catalytic power of proline stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid. This allows it to activate substrates through different mechanisms, most notably via enamine and iminium ion intermediates. nih.govacs.org Modifications to the proline scaffold, such as the synthesis of prolinamides or the introduction of bulky or electron-withdrawing groups, have led to the development of second-generation catalysts with improved activity, solubility, and selectivity. unibo.itresearchgate.netkoreascience.kr For example, polymer-supported proline derivatives have been developed to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. doi.org

The table below highlights research findings for various proline-derived catalysts.

| Catalyst | Reaction | Yield | Enantioselectivity (ee) | Reference |

| L-Proline | Aldol Reaction (Acetone + various aldehydes) | Good to Excellent | High | researchgate.net |

| L-Proline | Michael Reaction (Ketones + nitro-olefins) | - | High | researchgate.net |

| L-Proline Amides (from chiral β-amino alcohols) | Aldol Reaction (4-nitrobenzaldehyde + acetone) | - | High (Catalysts with EWGs performed better) | researchgate.net |

| Chiral Prolinamide with Pyridine-2,6-dicarboxylic acid moiety | Aldol Reaction | Up to 87% | Up to 85% | koreascience.kr |

Asymmetric Catalysis Employing Chiral 2-Pyrrolidinone Scaffolds

Role of 2-Pyrrolidinone, Hydrochloride in Reaction Promotion

While much of the focus in pyrrolidine catalysis is on the neutral amine, the hydrochloride salt form, such as 2-pyrrolidinone hydrochloride or more commonly pyrrolidinium (B1226570) hydrochloride, plays a crucial role in certain reaction systems. The presence of the salt can lead to cooperative catalytic effects and provides a source of Brønsted acidity, which can be essential for catalyst turnover and substrate activation. acs.orgnih.gov

Cooperative catalysis, where two or more catalytic species work in concert, is a powerful strategy in synthesis. researchgate.net 2-Pyrrolidinone hydrochloride can participate in such systems. A notable example is the formation of nitrones from N-substituted hydroxylamine (B1172632) hydrochlorides and aldehydes. acs.org In this reaction, pyrrolidine acts as a base to liberate the free hydroxylamine from its hydrochloride salt. Simultaneously, the resulting pyrrolidinium chloride engages in a cooperative catalytic effect. acs.org

The hydrochloride salt of a pyrrolidine-based catalyst can be directly involved in the activation of substrates. The primary mechanism often involves the formation of a highly reactive iminium ion.

In the pyrrolidine-promoted synthesis of nitrones, the catalytic cycle is initiated by the reaction of pyrrolidine with an aldehyde to form an iminium ion. This iminium ion is significantly more electrophilic than the starting aldehyde, making it highly susceptible to nucleophilic attack by the hydroxylamine. The pyrrolidinium chloride present in the system facilitates this process by acting as a proton source, which can assist in the dehydration step to form the final nitrone product. acs.org

This mode of activation is a cornerstone of aminocatalysis. acs.org Theoretical models, such as the Houk-List model for proline-catalyzed intermolecular aldol reactions, highlight the importance of proton transfer from the catalyst's acidic moiety to the substrate. nih.govacs.org In systems involving 2-pyrrolidinone hydrochloride, the pyrrolidinium cation can fulfill this role as the proton donor. acs.org This dual-activation strategy, where the amine component forms a nucleophilic enamine or an electrophilic iminium ion and the acidic component assists in proton transfer, demonstrates the sophisticated role that species like 2-pyrrolidinone hydrochloride can play in complex reaction mechanisms. nih.govacs.orgacs.org

Advanced Spectroscopic and Structural Elucidation of 2 Pyrrolidinone, Hydrochloride

High-Resolution NMR Spectroscopy for Complex Structural Assignments (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-pyrrolidinone (B116388), hydrochloride in solution. researchgate.net By analyzing the spectra of different nuclei, such as proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), a comprehensive picture of the molecule's connectivity and environment can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-pyrrolidinone, hydrochloride provides characteristic signals corresponding to the protons in the pyrrolidinone ring. chemicalbook.com In a typical spectrum, the methylene (B1212753) protons (CH₂) of the ring exhibit multiplets in distinct regions. For instance, in a related pyrrolidine (B122466) derivative, the pyrrolidine ring protons resonate at approximately δ 1.8–2.5 ppm. The proton attached to the nitrogen atom (N-H) would appear as a broad singlet, with its chemical shift influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. chemicalbook.com The carbonyl carbon (C=O) of the lactam ring is typically observed as a downfield signal. The methylene carbons of the pyrrolidinone ring will have distinct chemical shifts based on their proximity to the nitrogen and carbonyl groups.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atom in the pyrrolidinone ring. The chemical shift of the nitrogen atom is sensitive to its hybridization and chemical environment, including the protonation state in the hydrochloride salt.

A representative, though not specific to the hydrochloride salt, set of NMR data for the parent 2-pyrrolidinone is presented below for illustrative purposes.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.0 | m | CH₂ |

| ¹H | ~2.3 | t | CH₂-C=O |

| ¹H | ~3.3 | t | CH₂-N |

| ¹³C | ~18 | CH₂ | |

| ¹³C | ~31 | CH₂-C=O | |

| ¹³C | ~42 | CH₂-N | |

| ¹³C | ~177 | C=O |

Note: This table is a generalized representation and actual chemical shifts for this compound may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to investigate its fragmentation patterns upon ionization. ontosight.ai

Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺. Given the molecular formula of 2-pyrrolidinone as C₄H₇NO and hydrochloric acid as HCl, the hydrochloride salt has the formula C₄H₈ClNO. nih.gov The exact mass of the protonated molecule can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Fragmentation Pathway: The fragmentation of the protonated molecule in the mass spectrometer provides valuable structural information. mdpi.com A common fragmentation pathway for lactams involves the cleavage of the ring. For 2-pyrrolidinone, a characteristic fragmentation could be the loss of carbon monoxide (CO) from the molecular ion. Another potential fragmentation pathway involves the cleavage of the C-N bond. In a study of the parent compound, 2-pyrrolidinone, multiple reaction monitoring transitions were identified at 86→69. chemicalbook.com The fragmentation of related cathinone (B1664624) derivatives often shows cleavage of the bond alpha to the carbonyl group. mdpi.com

A typical fragmentation pattern might include the following ions:

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 122.03 | [C₄H₈ClNO+H]⁺ |

| 86.06 | [C₄H₇NO+H]⁺ |

| 57.06 | [C₃H₅O]⁺ |

| 44.05 | [C₂H₆N]⁺ |

Note: This table presents a hypothetical fragmentation pattern. The actual fragments and their relative intensities would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group and Interaction Studies

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound and studying the intermolecular interactions. ontosight.aiunl.edu The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule. core.ac.uk

Key Vibrational Bands:

C=O Stretch: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the lactam. This band typically appears in the region of 1650-1700 cm⁻¹. For a related pyrrolidine-2-carboxamide (B126068) hydrochloride, the amide carbonyl stretch is observed at 1650 cm⁻¹.

N-H Stretch: The stretching vibration of the N-H bond in the protonated amine will give rise to a broad absorption band in the region of 3200-3400 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the range of 1000-1350 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the methylene groups in the pyrrolidinone ring will be observed in the region of 2850-3000 cm⁻¹.

The presence of the hydrochloride will influence the position and shape of the N-H and C=O stretching bands due to hydrogen bonding interactions.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1650 - 1700 |

| Amine (N-H) | Stretch | 3200 - 3400 (broad) |

| C-N | Stretch | 1000 - 1350 |

| C-H (alkane) | Stretch | 2850 - 3000 |

Note: This table provides a general guide to the expected IR absorption bands. The precise wavenumbers can be influenced by the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of N-methyl-2-pyrrolidone hydrochloride shows that the five-membered ring adopts a shallow envelope conformation. researchgate.net An interionic O—H⋯Cl hydrogen bond links the chloride anion to the cation. researchgate.net Similarly, in the crystal structure of other pyrrolidinone derivatives, the packing is often influenced by hydrogen bonding. rsc.org The crystal structure of 2-pyrrolidinone has been reported, providing a basis for comparison. nih.gov

A hypothetical crystal data table for this compound might look like this:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1 |

| b (Å) | 8.9 |

| c (Å) | 12.6 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: This table is based on data for a similar compound (N-Methyl-2-pyrrolidone hydrochloride) and is for illustrative purposes only. researchgate.net

Chiral HPLC and Chromatographic Methods for Enantiomeric Purity Assessment

For chiral molecules like derivatives of 2-pyrrolidinone, assessing the enantiomeric purity is crucial, especially in pharmaceutical applications. vulcanchem.com Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

Methodology: Chiral HPLC separates the enantiomers of a compound by utilizing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

For example, the enantiomeric excess of a related pyrrolidinone derivative was determined using a Chiralpak AD-H column with a mobile phase of hexanes and isopropanol. wiley-vch.de The detection is typically carried out using a UV detector at a wavelength where the compound absorbs light.

The development of a chiral HPLC method for this compound would involve:

Selection of a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel or Chiralpak).

Optimization of the mobile phase composition (e.g., mixtures of alkanes and alcohols).

Setting the appropriate flow rate and column temperature.

Validation of the method for linearity, accuracy, and precision.

The result of a chiral HPLC analysis is a chromatogram showing two separated peaks for the two enantiomers, from which the enantiomeric excess (ee) can be calculated.

Theoretical and Computational Chemistry Studies on 2 Pyrrolidinone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netdergipark.org.tr DFT calculations have been instrumental in understanding the geometry, vibrational frequencies, and electronic properties of 2-pyrrolidinone (B116388) and its derivatives. nih.govresearchgate.net These calculations often involve optimizing the molecular structure to find the lowest energy conformation and then computing various electronic properties at that geometry. nih.govnih.gov

Full geometry optimizations for 2-pyrrolidinone and its dimers have been performed using DFT methods, such as B3LYP, often combined with basis sets like 6-31G** or 6-311++G**. nih.govresearchgate.net These studies provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. Furthermore, DFT calculations have been used to analyze the vibrational spectra (IR and Raman) of 2-pyrrolidinone, allowing for the assignment of specific vibrational modes to the observed spectral bands. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com

For 2-pyrrolidinone and its derivatives, HOMO-LUMO analysis helps in predicting which parts of the molecule are more susceptible to electrophilic or nucleophilic attack. dergipark.org.tr The distribution of HOMO and LUMO densities indicates the likely sites for chemical reactions. For instance, in a study on a 6-(2''-pyrrolidinone-5''-yl)-(-)epicatechin molecule, the HOMO was found to be localized on the epicatechin moiety, while the LUMO was distributed over the pyrrolidinone ring, suggesting that the epicatechin part is the primary electron donor and the pyrrolidinone part is the electron acceptor. dergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Key Reactivity Descriptors from HOMO-LUMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. mdpi.com |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. mdpi.com |

| Global Electrophilicity Index (ω) | μ2 / (2η) | The ability of a species to accept electrons. mdpi.com |

This table provides a general overview of reactivity descriptors. The specific values for 2-pyrrolidinone hydrochloride would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.decumhuriyet.edu.tr The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color scale. wolfram.com Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. cumhuriyet.edu.trwolfram.com

For molecules containing the pyrrolidinone ring, MEP maps can identify the most likely sites for interactions with other molecules, including hydrogen bonding. dergipark.org.trresearchgate.net In general, the carbonyl oxygen atom of the 2-pyrrolidinone ring is expected to be a region of high negative electrostatic potential, making it a primary site for electrophilic attack and a hydrogen bond acceptor. dergipark.org.tr Conversely, the N-H group and the hydrogens on the alpha-carbon atoms are likely to be regions of positive potential, making them potential sites for nucleophilic attack or hydrogen bond donation.

MEP analysis is crucial for understanding intermolecular interactions, such as those with solvents or biological receptors. computabio.com The electrostatic potential is a key factor governing the initial stages of molecular recognition and binding.

HOMO-LUMO Analysis and Reactivity Prediction

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. semanticscholar.org This is particularly useful for understanding how 2-pyrrolidinone and its derivatives are formed or how they participate in subsequent reactions. researchgate.netresearchgate.net

Reaction pathway modeling often involves locating the transition state (TS) structure, which is the highest point on the minimum energy path connecting reactants and products. semanticscholar.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. researchgate.net Methods like synchronous transit-guided quasi-Newton (STQN) are used to locate these transition states. semanticscholar.org

For example, theoretical studies have been conducted on the formation of 2-pyrrolidinone from glutamic acid, elucidating the reaction pathway that involves dehydration and subsequent cyclization. researchgate.net Another study investigated the reaction of N-methyl-2-pyrrolidinone with carbon disulfide, identifying two parallel reaction paths and their respective transition states and intermediates. researchgate.net Such studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. beilstein-journals.org

Intermolecular Hydrogen Bonding and Solvation Effects Simulations

The ability of 2-pyrrolidinone to form hydrogen bonds is a key aspect of its chemistry and physical properties. researchgate.net The molecule has a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.net Computational simulations are extensively used to study the intermolecular hydrogen bonding in 2-pyrrolidinone, both in self-association (dimerization and oligomerization) and in solution. nih.govresearchgate.net

Studies have shown that in the gas phase and in non-polar solvents, 2-pyrrolidinone readily forms cyclic dimers through strong N-H···O=C hydrogen bonds. nih.govnih.gov DFT calculations have been used to determine the structure and stability of these dimers, finding the cyclic dimer to be more stable than the open dimer. nih.gov

Solvation effects are also critical to the behavior of 2-pyrrolidinone. nih.gov The self-consistent reaction field (SCRF) theory is a common computational method to model the influence of a solvent on the properties of a solute. nih.govnih.gov These simulations have shown that the stability of 2-pyrrolidinone dimers is affected by the polarity of the solvent. nih.gov In aqueous solutions, hydrogen bonding between 2-pyrrolidinone and water molecules is significant and competes with the self-association of 2-pyrrolidinone. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. uoa.grnih.gov MD simulations have been applied to 2-pyrrolidinone and its derivatives to explore their conformational landscape and to understand their interactions with other molecules, such as water or biological macromolecules. acs.orgresearchgate.net

The five-membered ring of 2-pyrrolidinone is not planar and can adopt different conformations, often described as envelope or twist forms. researchgate.net MD simulations can reveal the relative populations of these conformers and the energy barriers between them. For instance, a study on N-methyl-2-pyrrolidinone showed that its conformation remains relatively stable across different concentrations in aqueous solution. acs.org

MD simulations are also invaluable for studying the interactions of pyrrolidinone-containing molecules with biological targets. nih.govmdpi.com By simulating the complex of a pyrrolidinone derivative with a protein, for example, one can gain insights into the binding mode, the key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the stability of the complex. uoa.grmdpi.com These simulations are crucial in the field of drug design for understanding structure-activity relationships. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Pyrrolidinone, hydrochloride |

| 2-Pyrrolidinone |

| N-methyl-2-pyrrolidinone |

| 6-(2''-pyrrolidinone-5''-yl)-(-)epicatechin |

| Glutamic acid |

| Carbon disulfide |

Applications As Functional Building Blocks and Precursors in Advanced Materials Research

Utilization in Polymer Chemistry and Advanced Materials

2-Pyrrolidinone (B116388), hydrochloride is a key starting material in the synthesis of various polymers, contributing to the creation of materials with tailored properties for a range of applications.

Precursors for N-Vinyl-2-Pyrrolidinone (NVP) and Poly(N-vinyl-2-pyrrolidone) (PVP)

2-Pyrrolidinone is a direct precursor to N-Vinyl-2-pyrrolidone (NVP), a crucial monomer in the production of Poly(N-vinyl-2-pyrrolidone) (PVP). nih.govwikipedia.org The industrial synthesis of NVP often involves the vinylation of 2-pyrrolidinone, which is produced from γ-butyrolactone and ammonia (B1221849). wikipedia.org This process typically involves reacting 2-pyrrolidinone with acetylene (B1199291) under high pressure and temperature in the presence of a base catalyst. wikipedia.orgchemicalbook.com

PVP is a highly versatile polymer with a wide array of applications stemming from its biocompatibility and unique chemical properties. However, a significant limitation of PVP is its lack of reactive side groups, which restricts further functionalization to modify its physical and chemical characteristics. researchgate.net To overcome this, derivatives of NVP are synthesized to introduce reactive functionalities into the polymer backbone, allowing for the creation of PVP-based materials with adjustable properties. researchgate.net The radical polymerization of NVP, often initiated by compounds like 2,2'-azobisisobutyronitrile, has been extensively studied to control the molecular weight and architecture of the resulting PVP, including the synthesis of telechelic polymers with functional end-groups. mdpi.com

Table 1: Industrial Synthesis of N-Vinyl-2-pyrrolidone (NVP)

| Reactants | Catalyst | Conditions | Product |

|---|---|---|---|

| 2-Pyrrolidinone, Acetylene | Base catalyst (e.g., potassium hydroxide) | High pressure (up to 2.6 MPa), High temperature (130–170 ℃) | N-Vinyl-2-pyrrolidone (NVP) |

Synthesis of Functionalized Polymeric Materials (e.g., Hydrogels, Thermosensitive Polymers)

The pyrrolidinone structure is integral to the development of functionalized polymeric materials such as hydrogels and thermosensitive polymers. These materials exhibit responsive behavior to external stimuli like pH and temperature, making them suitable for biomedical applications, including drug delivery systems. expresspolymlett.commdpi.com

Hydrogels based on NVP and its derivatives are three-dimensional polymer networks capable of absorbing large amounts of water. expresspolymlett.comresearchgate.net The swelling behavior of these hydrogels can be tailored by copolymerizing NVP with other monomers. For instance, copolymeric hydrogels of NVP and 2-hydroxyethyl methacrylate (B99206) have been studied for their unique properties. acs.org By incorporating monomers with acidic or basic groups, pH-sensitive hydrogels can be created. A novel pH-sensitive hydrogel composed of NVP and sulfadiazine (B1682646) demonstrated significant swelling changes in response to small variations in pH, highlighting its potential for controlled drug release. expresspolymlett.com

Thermosensitive polymers, which undergo a phase transition in response to temperature changes, can also be synthesized using NVP derivatives. epfl.ch These polymers are often designed to have a lower critical solution temperature (LCST) close to physiological temperature for biomedical applications. The copolymerization of NVP with other monomers allows for the fine-tuning of the LCST. epfl.ch

Table 2: Examples of Functionalized Polymers Derived from Pyrrolidinone Precursors

| Polymer Type | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| pH-Sensitive Hydrogel | N-vinyl-pyrrolidone (NVP), Sulfadiazine | Reversible swelling in response to pH changes | Controlled drug delivery |

| Copolymeric Hydrogel | N-vinyl-2-pyrrolidone (NVP), 2-hydroxyethyl methacrylate | Specific swelling and mechanical properties | Biomedical materials |

| Thermosensitive Polymers | N-substituted acrylamides (related to NVP structure) | Temperature-dependent phase transition (LCST) | Drug delivery, tissue engineering |

Scaffold for Complex Molecular Architectures in Chemical Synthesis

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and organic synthesis. researchgate.netnih.gov Its rigid, non-planar structure provides a three-dimensional framework that can be strategically functionalized to create diverse and complex molecules. researchgate.net The hydrochloride salt of 2-pyrrolidinone can serve as a starting point for accessing this versatile scaffold.

Development of Biologically Relevant Scaffolds

The pyrrolidinone core is found in a multitude of natural products and bioactive compounds, making it a valuable starting point for the design of new therapeutic agents. researchgate.netnih.gov Its frequent appearance in FDA-approved drugs underscores its importance in pharmaceutical sciences. nih.gov The synthesis of novel molecules often involves building upon the pyrrolidinone framework, which can be achieved through various chemical transformations. rsc.org

A key advantage of the pyrrolidinone scaffold is the ability to introduce stereocenters, leading to a wide range of stereoisomers with potentially different biological activities. researchgate.net For example, S-pyroglutamic acid, a chiral derivative of 2-pyrrolidinone, is a widely used synthon for the asymmetric synthesis of natural products and pharmaceuticals. mdpi.comnih.gov Synthetic strategies often focus on the controlled functionalization of the pyrrolidinone ring to generate libraries of compounds for biological screening. rsc.orgmdpi.com

Design of Ligands and Chiral Auxiliaries

The pyrrolidinone scaffold is extensively used in the design of chiral ligands and auxiliaries for asymmetric catalysis. nih.gov These molecules play a crucial role in controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds. The rigid conformation of the pyrrolidinone ring helps to create a well-defined chiral environment around a metal center in a catalyst complex. diva-portal.org

Various types of ligands based on the pyrrolidinone framework have been developed, including those with phosphorus, nitrogen, and oxygen donor atoms. researchgate.net These ligands have been successfully applied in a range of asymmetric transformations, such as allylic alkylations and additions of organometallic reagents to carbonyl compounds. diva-portal.orgresearchgate.net The modular nature of the synthesis of these ligands allows for the systematic variation of their steric and electronic properties to optimize catalytic activity and enantioselectivity. diva-portal.org For instance, C2-symmetrical 2,5-disubstituted pyrrolidines are particularly important scaffolds for a variety of highly effective ligands in metal and organocatalysis. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Pyrrolidinone, hydrochloride |

| N-Vinyl-2-Pyrrolidinone (NVP) |

| Poly(N-vinyl-2-pyrrolidone) (PVP) |

| γ-Butyrolactone |

| Acetylene |

| 2,2'-Azobisisobutyronitrile |

| 2-Hydroxyethyl methacrylate |

| Sulfadiazine |

Exploration of Biological Activities and Mechanisms in Vitro and Non Human in Vivo Research Focus

Enzyme Inhibition and Receptor Interaction Mechanisms

The 2-pyrrolidinone (B116388) nucleus serves as a versatile scaffold for designing inhibitors that can interact with various enzymes and receptors. These interactions are fundamental to their observed biological effects. The sulfonyl group, when present in derivatives, can engage in various biological interactions, including binding to enzymes or receptors, which is critical for the compound's bioactivity. ontosight.ai

Derivatives of 2-pyrrolidinone have been extensively studied as inhibitors of protein kinases, which are crucial enzymes that regulate a vast number of cellular processes. google.com Abnormal protein kinase activity is linked to a variety of diseases. google.com

Molecular docking and in silico studies have been instrumental in elucidating the binding modes of these compounds. For instance, certain pyrrolidine-2,3-dione (B1313883) derivatives have been shown to interact with biomacromolecules like cyclin-dependent kinases (CDKs). researchgate.net In one study, benzoxazole-pyrrolidinone derivatives were docked against tyrosyl-tRNA synthetase, with the most promising compound exhibiting a binding energy of -8.54 kcal/mol. arabjchem.org Another in silico study investigated 33 marine-derived 2-pyrrolidinones, revealing potential multitarget interactions with proteins associated with cancer, including Janus kinase 3 (JAK3), Mitogen-activated protein kinase 14 (MAPK14), and Phosphodiesterase type 4A and 4B (PDE4A, PDE4B). gsconlinepress.com

Specific kinase targets have been identified for various 2-pyrrolidinone derivatives. Research has demonstrated that these compounds can inhibit a wide range of kinases, including those involved in cancer and inflammation. nih.govmdpi.com For example, different series of derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and non-receptor tyrosine kinases like SRC. google.commdpi.com Some benzimidazole (B57391) carboxamides bearing a pyrrolidine (B122466) nucleus have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes involved in DNA damage repair. nih.gov

| Derivative Class | Target Enzyme/Receptor | Key Findings | Source |

|---|---|---|---|

| Benzimidazole Carboxamides | PARP-1, PARP-2 | Compounds with a 3-carbon alkyl chain were most active, with IC50 values ≤10 nM. | nih.gov |

| Pyrrolidine Sulfonamides | Estrogen Receptor α (ERα) | Fluorophenyl substituents improved in vitro potency; one analog showed a Ki of 0.001 μM. | nih.gov |

| 5-Oxopyrrolidine Derivatives | EGFR, HER2, VEGFR, SRC, BRAF | Molecular docking showed high affinity. One compound displayed dual inhibition of SCR and BRAF kinases. | mdpi.com |

| Pyrrolizine/Indolizine (B1195054) Derivatives | EGFR, CDK-2 | A difluoro indolizine derivative was the most potent inhibitor against both enzymes (IC50 = 62 nM for EGFR, 118 nM for CDK-2). | rsc.org |

| Marine-derived 2-Pyrrolidinones | MAPK14, PDE4A, PDE4B, JAK3 | In silico docking showed strong binding potential, with interactions dominated by hydrogen bonding and negative charge interactions. | gsconlinepress.com |

| 2-Pyrrolidinone/Pyrrolidine Derivatives | Autotaxin (ATX) | Binding interactions with residues Thr209 and Asn230 were identified. | researchgate.net |

Enzymatic assays provide quantitative data on the inhibitory potential of 2-pyrrolidinone compounds. These assays measure the concentration of a compound required to inhibit 50% of an enzyme's activity (IC50), offering a clear metric of potency.

Studies have revealed that 2-pyrrolidinone and its derivatives can inhibit a diverse array of enzymes. For instance, 2-pyrrolidinone itself was found to be a potent inhibitor of ammonia (B1221849) uptake in nitrifying bacteria, with an IC50 value of 5.2 x 10⁻⁵ mM. researchgate.netfrontiersin.org This indicates a direct interference with a critical metabolic process in these microorganisms. researchgate.netfrontiersin.org

In the context of neurodegenerative diseases, flavoalkaloids that incorporate a pyrrolidinone ring have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, with IC50 values ranging from 0.126 to 1.040 μM. nih.gov Furthermore, benzoxazole-containing 2-pyrrolidinone derivatives were found to be highly potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neurological disorders and pain, with IC50 values as low as 7.6 nM. mdpi.com

A novel class of optically active 2-pyrrolidinone derivatives was synthesized and tested as inhibitors of autotaxin (ATX), an enzyme involved in inflammation and cancer. researchgate.net The results showed that the inhibitory activity was highly dependent on the chemical nature of the substituent, with boronic acid derivatives being particularly potent. researchgate.net

| Compound/Derivative Class | Enzyme Target | Reported IC50 Value | Source |

|---|---|---|---|

| 2-Pyrrolidinone | Nitrifying Bacteria (Ammonia Uptake) | 5.2 x 10⁻⁵ mM | researchgate.netfrontiersin.org |

| Flavoalkaloids with Pyrrolidinone | Acetylcholinesterase (AChE) | 0.126 - 1.040 μM | nih.gov |

| Boronic Acid Pyrrolidinone Derivative | Autotaxin (ATX) | 35 nM | researchgate.net |

| Hydroxamic Acid Pyrrolidinone Derivative | Autotaxin (ATX) | 700 nM | researchgate.net |

| Benzoxazole (B165842) Clubbed 2-Pyrrolidinone | Monoacylglycerol Lipase (MAGL) | 7.6 nM | mdpi.com |

| Difluoro Indolizine Derivative | Cyclin-dependent kinase 2 (CDK-2) | 118 nM | rsc.org |

| 1-(4-(arylethylenylcarbonyl)phenyl)-4-carboxy-2-pyrrolidinones | SARS-CoV-2 (Delta and Omicron variants) | 0.001–0.026 μM | bohrium.com |

Ligand-Target Binding Studies (e.g., Kinase Inhibition)

Antimicrobial Activity: Mechanistic Insights

The 2-pyrrolidinone moiety is a structural feature in many natural and synthetic compounds that exhibit antimicrobial properties. nih.govnih.govlmaleidykla.lt For example, the natural products holomycin (B130048) and thiolutin, which contain a dithiolopyrrolone structure, display bacteriostatic activity against both gram-positive and gram-negative bacteria. lmaleidykla.lt Research has focused on understanding the mechanisms through which these compounds exert their effects on microorganisms.

One proposed mechanism for the antimicrobial action of certain 2-pyrrolidinone derivatives involves the disruption of the microbial cell membrane. This mechanism is often associated with cationic compounds that can interact electrostatically with the negatively charged components of bacterial cell walls, such as phosphate (B84403) groups. acs.org This interaction can compromise membrane integrity, leading to the leakage of essential intracellular contents and ultimately cell death. mdpi.com

Studies on quaternized chitosan (B1678972) derivatives, which carry a positive charge, have shown that they can extensively alter cell permeability and block nutrient channels, leading to the inhibition of normal bacterial metabolism. mdpi.com Similarly, certain antimicrobial peptides (AMPs) are thought to act through non-specific interactions with the cytoplasmic membrane, a mechanism that does not rely on stereoselective binding to a receptor. nih.gov This mode of action is advantageous as it is less likely to lead to the development of bacterial resistance. acs.org The addition of lipophilicity to a molecule, for instance through a butoxy group, can also influence its ability to permeate membranes. ontosight.ai

Beyond membrane disruption, 2-pyrrolidinone derivatives can act as antimicrobial agents by inhibiting essential metabolic pathways within the microorganism. This can involve targeting specific enzymes that are critical for bacterial survival.

A clear example is the inhibition of nitrifying bacteria by 2-pyrrolidinone, which directly curtails the process of ammonia uptake, a vital step in their energy metabolism. researchgate.netfrontiersin.org The IC50 for this inhibition was found to be exceptionally low, indicating high potency. frontiersin.orgfrontiersin.org

Molecular docking studies have identified other potential enzymatic targets. Novel benzoxazole derivatives linked to a 2-pyrrolidinone ring were investigated for their interaction with tyrosyl-tRNA synthetase, an enzyme essential for protein synthesis. arabjchem.org The strong binding affinity observed in these simulations suggests that inhibiting this enzyme is a plausible mechanism for the antibacterial activity of these compounds. arabjchem.org Furthermore, a novel herbicide named tetflupyrolimet, which is an aryl pyrrolidinone derivative, was found to act by disrupting pyrimidine (B1678525) biosynthesis through the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in that pathway. researchgate.net This highlights how targeting nucleotide synthesis can be an effective antimicrobial strategy.

Disrupting Microbial Cell Membranes

Neuroprotective Mechanisms in Cellular Models

The 2-pyrrolidinone structure is the basis for several compounds with nootropic (cognitive-enhancing) and neuroprotective properties. researchgate.net The mechanisms underlying these effects have been explored in various cellular models, revealing a multi-faceted approach to protecting neurons from damage.

One key mechanism is the modulation of cellular signaling pathways involved in cell survival and stress response. nih.gov An in vitro study demonstrated that a specific compound provided neuroprotection against oxidative stress by activating the Akt/GSK3β/Nrf-2 and PI3K/Akt/Nrf2 signaling cascades. nih.gov This activation helps to bolster the cell's endogenous antioxidant defenses. The same study also found that the compound could stimulate the release of neurotrophic factors like NGF and BDNF, suppress inflammatory mediators (TNFα, COX-2, IL-1B), and downregulate key proteins involved in apoptosis, or programmed cell death (caspase-1, caspase-3, Bax). nih.gov

Another significant neuroprotective strategy involves direct antioxidant action. sci-hub.se Lipoic acid hybrids of 2-pyrrolidinone derivatives have shown a remarkable ability to scavenge free radicals and increase levels of intracellular glutathione (B108866) (GSH), a major cellular antioxidant. sci-hub.se These compounds also exhibited anti-inflammatory activity through the selective inhibition of the COX-2 enzyme. sci-hub.se

The metabolic relationship between the neurotransmitter GABA and 2-pyrrolidinone also provides insight into its neurological role. frontiersin.org GABA is the primary inhibitory neurotransmitter in the brain, and its accumulation can lead to the formation of 2-pyrrolidinone through cyclization. frontiersin.org Conversely, administered 2-pyrrolidinone can be converted back to GABA, suggesting a role in modulating GABAergic neurotransmission. frontiersin.org

Mitigation of Oxidative Stress in Neuronal Cells

Oxidative stress, an imbalance between the production of reactive oxygen species and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous neurodegenerative diseases. childrenshospital.orgfrontiersin.org The response of neurons to this stress is not uniform and can lead to oxidative modification and dysfunction of proteins, lipids, and nucleic acids. frontiersin.org

While specific studies detailing the effects of 2-Pyrrolidinone, hydrochloride on neuronal oxidative stress are not extensively documented, the broader class of pyrrolidinone derivatives has been a subject of interest. For instance, chronic treatment with rotenone, a compound known to induce oxidative stress and mitochondrial dysfunction, has been shown to cause neuronal degeneration in rat models of Parkinson's disease. researchgate.net Research into protective agents against such damage is ongoing. The brain is particularly susceptible to oxidative stress due to its high metabolic demand and lower levels of some endogenous antioxidants. childrenshospital.org This vulnerability underscores the importance of investigating compounds that may offer neuroprotective effects.

Table 1: Research Context for Oxidative Stress and Neuronal Cells

| Concept | Description | Research Focus |

|---|---|---|

| Oxidative Stress | Imbalance between reactive oxygen species and antioxidant defenses, leading to cellular damage. | A key factor in neurodegenerative diseases. childrenshospital.orgfrontiersin.org |

| Neuronal Vulnerability | Neurons have high metabolic needs and can be more susceptible to oxidative damage than other cell types. childrenshospital.orgfrontiersin.org | Studies aim to understand mechanisms of selective vulnerability and identify protective compounds. |